molecular formula C14H22N2 B1420344 N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine CAS No. 1096811-41-4

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine

Cat. No.: B1420344
CAS No.: 1096811-41-4
M. Wt: 218.34 g/mol
InChI Key: KYHJIZBPFBUCSV-UHFFFAOYSA-N
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Description

“N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine” is a chemical compound with the CAS Number: 1096811-41-4 . It has a molecular weight of 218.34 and a molecular formula of C14H22N2 . It is typically in liquid form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H22N2 . This indicates that it contains 14 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 218.34 .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Key Intermediate in Antibiotic Development : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound related to N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine, has been identified as a crucial intermediate in the synthesis of premafloxacin, an antibiotic targeting veterinary pathogens. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
  • Chiral Auxiliary in Quinolone Antibacterials : The compound acts as a chiral auxiliary in the separation of diastereomeric 2-pyrrolidinones, which are intermediates in the preparation of stereochemically pure 3-(1-aminoethyl)pyrrolidines, essential for developing quinolone antibacterials (Schroeder et al., 1992).

Chemical Synthesis and Reactivity

  • Aminolysis and Pyridinolysis Studies : The compound has been studied in the context of aminolysis and pyridinolysis reactions, particularly involving O-ethyl S-aryl dithiocarbonates. These studies contribute to understanding the kinetics and mechanisms of such reactions in organic chemistry (Castro et al., 1993).
  • Organometallic Compound Reactivities : this compound related compounds have been used to synthesize various organometallic complexes, contributing to our understanding of the reactivities and interactions of these complexes (Groux & Zargarian, 2003).

Development of Pharmacological Agents

  • Intermediate in Antipsychotic Agent Synthesis : A related compound, N Ethyl 2 aminomethyl pyrrolidine, serves as an intermediate in synthesizing sulpiride, an important antipsychotic agent, indicating the compound's relevance in pharmaceutical manufacturing (Wu Ting, 2001).

Catalytic and Material Applications

  • Catalysis in Organic Reactions : The compound's derivatives have shown potential in catalyzing organic reactions, such as asymmetric alkylation of benzaldehyde, indicating their role in synthetic organic chemistry (Singh, Singh, & Singh, 2009).

Safety and Hazards

The safety information available indicates that “N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine” is potentially dangerous. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include measures to take in case of accidental exposure or if medical advice is needed .

Mechanism of Action

The mode of action of a compound generally involves binding to a specific target, such as a protein, and modulating its activity. This can lead to changes in biochemical pathways and cellular processes. The specific effects would depend on the nature of the target and how its activity is altered .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can greatly influence a compound’s bioavailability and efficacy. Factors such as the compound’s size, polarity, and stability can affect its ADME properties .

Environmental factors, such as pH and temperature, can also influence a compound’s action. For example, extreme pH or temperature conditions could potentially degrade the compound or alter its structure, affecting its ability to bind to its target .

Properties

IUPAC Name

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-3-15-14-9-10-16(11-14)12(2)13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHJIZBPFBUCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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